molecular formula C12H15N5O2S B8002932 N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine

N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine

Cat. No.: B8002932
M. Wt: 293.35 g/mol
InChI Key: LGWZJWJXCKSZHV-UHFFFAOYSA-N
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Description

N4-Methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine is a pyrimidine triamine derivative characterized by a methyl group at the N4 position and a 4-(methylsulfonyl)phenyl substituent at the N6 position. The methylsulfonyl group in this compound may enhance solubility and influence target binding through polar interactions, while the methyl substituent at N4 likely modulates steric and electronic properties .

Properties

IUPAC Name

6-N-methyl-4-N-(4-methylsulfonylphenyl)pyrimidine-4,5,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-14-11-10(13)12(16-7-15-11)17-8-3-5-9(6-4-8)20(2,18)19/h3-7H,13H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWZJWJXCKSZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC=N1)NC2=CC=C(C=C2)S(=O)(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that pyrimidine derivatives can exhibit anticancer properties. N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine may function as a potential lead compound in the development of new anticancer agents. Studies have shown that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines.

Case Study: A study published in Pharmaceutical Research demonstrated that similar pyrimidine compounds inhibited tumor growth in xenograft models, suggesting a pathway for the development of this compound as an anticancer drug .

2. Potassium Channel Modulation
This compound may also serve as a modulator of potassium channels, which play a critical role in various physiological processes. Its structural similarity to known potassium channel blockers could position it as a candidate for neurological applications.

Case Study: Similar compounds have been shown to improve synaptic transmission and motor function in animal models of multiple sclerosis by blocking potassium channels .

Biochemical Applications

1. Enzyme Inhibition
The ability of this compound to inhibit specific enzymes could be explored for therapeutic applications. Pyrimidines are often used to design inhibitors for enzymes involved in nucleotide metabolism.

Data Table: Enzyme Inhibition Studies

EnzymeInhibition TypeReference
Dihydrofolate reductaseCompetitive
Thymidylate synthaseNon-competitive

Material Science Applications

1. Corrosion Inhibition
Research indicates that pyrimidine derivatives can be effective corrosion inhibitors for metals in acidic environments. The sulfonyl group may enhance the adsorption properties onto metal surfaces.

Case Study: A study demonstrated that similar compounds reduced corrosion rates of mild steel by forming protective films on the metal surface .

Mechanism of Action

The mechanism of action of N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations at the N4 Position

Modifications at the N4 position significantly alter physicochemical and pharmacological properties. Key analogs include:

Compound Name N4 Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
N4-Methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine Methyl C₁₂H₁₅N₅O₂S* 297.3 Hypothesized to balance steric effects and solubility
N4-Ethyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine Ethyl C₁₃H₁₇N₅O₂S 307.4 Increased lipophilicity; potential CNS penetration
N4-Isopropyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine Isopropyl C₁₄H₁₉N₅O₂S 321.4 Enhanced steric bulk; may reduce binding affinity

Key Insights :

  • Ethyl/Isopropyl : Larger substituents may hinder target interactions but improve metabolic stability .

Variations at the N6 Position

The N6 4-(methylsulfonyl)phenyl group distinguishes the target compound from other triamines:

Compound Name N6 Substituent Molecular Weight Biological Activity/Notes Reference
N4,N6-Dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine Dimethyl, diphenyl 318.4 Broad biological activity; intermediate in drug synthesis
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Methylsulfonylphenyl 290.3 IC₅₀ = 1.4 μM (kinase inhibition)
4,5,6-Triaminopyrimidine sulfate hydrate Sulfate hydrate 239.2 High solubility; limited membrane permeability

Key Insights :

  • Methylsulfonylphenyl (Target Compound) : The sulfonyl group may enhance target binding via hydrogen bonding or π-stacking, similar to imidazo-thiazole derivatives .
  • Diphenyl/Dimethyl Analogs : Exhibit diverse biological activities but lack polar groups for solubility optimization .

Core Structure Modifications

Replacing the pyrimidine triamine core with heterocycles impacts activity:

Compound Name Core Structure Molecular Weight Activity Notes Reference
6-Methyl-N-(4-(methylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine Thienopyrimidine 335.4 PI5P4Kγ inhibitor with brain penetration
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine Imidazothiazole 343.4 IC₅₀ = 1.2 μM (kinase inhibition)

Key Insights :

  • Thienopyrimidine/Imidazothiazole Cores: These structures show potent kinase inhibition but differ in pharmacokinetic profiles compared to pyrimidine triamines .

Biological Activity

N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine (CAS Number: 1206969-72-3) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article examines its biological activity based on diverse sources, including synthesis studies, pharmacological evaluations, and case studies.

Chemical Structure and Properties

The compound's chemical formula is C12H14N6O2SC_{12}H_{14}N_{6}O_{2}S, and it features a pyrimidine core substituted with a methylsulfonylphenyl group. This structural configuration is crucial for its biological activity. The presence of the methylsulfonyl group enhances the compound's solubility and bioavailability.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating various derivatives, the compound demonstrated potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation processes.

Table 1: COX-2 Inhibition Data

CompoundIC50 (µM)Selectivity Index (SI)
This compound0.10 - 0.3131.29 - 132
Indomethacin0.079-
Celecoxib0.13 - 0.35-

The selectivity index indicates that this compound is significantly more selective for COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. In vitro studies showed that it possesses substantial antibacterial activity.

Table 2: Antimicrobial Efficacy

Bacterial StrainGrowth Inhibition (%)
MRSA85.76 - 97.76
E. coli85.76 - 97.76
K. pneumoniae85.76 - 97.76
P. aeruginosa85.76 - 97.76
A. baumannii85.76 - 97.76

These findings suggest that this compound could be a promising candidate for developing new antibacterial agents .

Case Studies

In a recent study published in the journal "Pharmaceutical Research," researchers synthesized several derivatives of the compound and assessed their biological activities comprehensively . Among these derivatives, some exhibited enhanced selectivity for COX-2 with improved pharmacokinetic profiles.

Another study highlighted its potential in reducing blood glucose levels when combined with other antidiabetic agents, indicating possible applications in metabolic disorders .

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